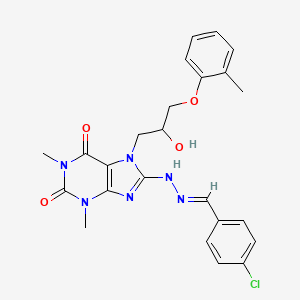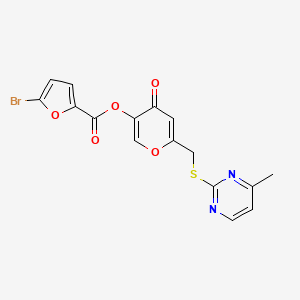![molecular formula C7H9FO5S B2940317 (3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one CAS No. 2503155-32-4](/img/structure/B2940317.png)
(3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one is a useful research compound. Its molecular formula is C7H9FO5S and its molecular weight is 224.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis of Biobased Polyesters
(3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one may play a role in the development of novel biobased materials, similar to the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters to produce biobased furan polyesters. This approach utilizes biobased rigid diols for polyester synthesis, suggesting potential for creating sustainable materials with specific physical properties through enzymatic methods (Jiang et al., 2014).
Hydroxymethylfurfural (HMF) Production
The chemical structure of this compound, which includes a furan ring, suggests relevance in the context of HMF production. HMF and its derivatives, including furfural and 2,5-furandicarboxylic acid (FDCA), are critical bio-based chemicals for the production of fuels and bulk chemicals from biomass resources, indicating a potential application in sustainable chemistry and bio-refinery processes (Teong et al., 2014).
Catalytic Reduction of Biomass-Derived Furanic Compounds
The structure of this compound suggests its potential as a biomass-derived furanic compound. Research on the catalytic reduction of furfural and 5-hydroxymethylfurfural (HMF) highlights the versatility of these compounds in producing a variety of chemicals through hydrogenation, rearrangement, and C–O hydrogenolysis reactions. This indicates a broader application in converting oxygen-rich biomass derivatives into valuable chemicals (Nakagawa et al., 2013).
Synthesis of Hydrocyclopenta[1,2-b]furan Derivatives
Research involving the synthesis of hydrocyclopenta[1,2-b]furan derivatives with various side chains at the 3a-position reveals the potential for this compound in synthesizing chiral resolving agents and other chemically active molecules. This suggests its utility in organic synthesis and the development of new pharmaceutical agents or chiral molecules (Zhong et al., 2005).
Electropolymerization and Conducting Polymers
Given its furanic core, this compound might be relevant in the field of conducting polymers. Research on the electropolymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers to produce electrochromic conducting polymers demonstrates the potential application of furanic compounds in creating materials with low redox switching potentials and high stability in the conducting state (Sotzing et al., 1996).
Mecanismo De Acción
Target of Action
The primary targets of EN300-27150017 are the Proteasome subunits . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. They play a crucial role in maintaining the homeostasis of cells by controlling the concentration of particular proteins and degrading misfolded proteins.
Mode of Action
It is known to interact with its targets, the proteasome subunits, leading to changes in their function . This interaction could potentially alter the protein degradation process, affecting the balance of proteins within the cell.
Biochemical Pathways
The biochemical pathways affected by EN300-27150017 are likely related to protein degradation and cellular homeostasis, given its interaction with proteasome subunits . By influencing these pathways, the compound could have downstream effects on various cellular processes, including cell cycle regulation, apoptosis, and immune response.
Result of Action
The molecular and cellular effects of EN300-27150017’s action would depend on its interaction with proteasome subunits and the subsequent changes in protein degradation . This could potentially lead to alterations in various cellular processes, as mentioned earlier.
Propiedades
IUPAC Name |
(3aR,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO5S/c8-7-4-14(11,12)3-6(7,1-9)2-13-5(7)10/h9H,1-4H2/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCZGNUIOUWEKX-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CS(=O)(=O)CC2(C(=O)O1)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]2(CS(=O)(=O)C[C@@]2(C(=O)O1)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

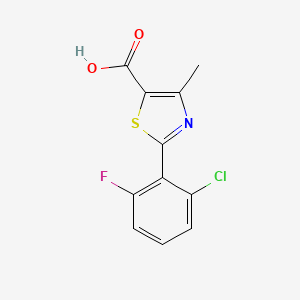
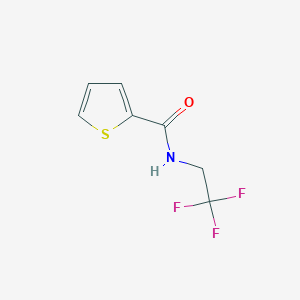
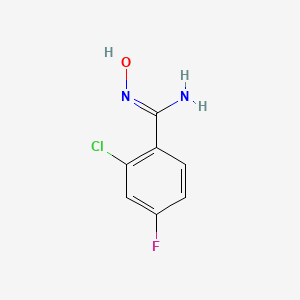
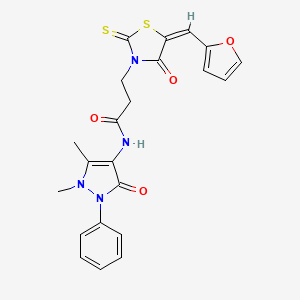
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2940240.png)
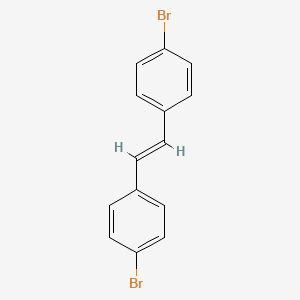

![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2940244.png)
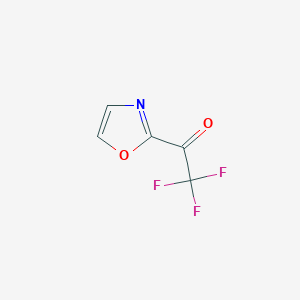
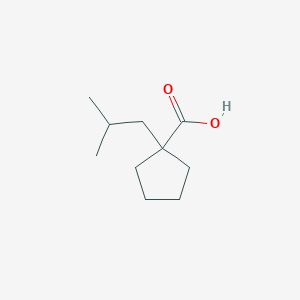
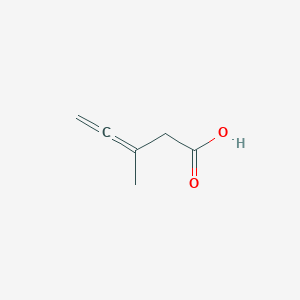
![7-(4-bromophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2940253.png)
